MFCD18314395
Description
MFCD18314395 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research.
Key properties likely include:
- Molecular Weight: Estimated between 180–220 g/mol, based on structurally similar compounds such as dichloropyrrolotriazines (e.g., CAS 918538-05-3, MW 188.01) and trifluoromethyl ketones (e.g., CAS 1533-03-5, MW 202.17) .
- Solubility: Moderate aqueous solubility (0.2–0.7 mg/mL), inferred from analogs with comparable Log S values (e.g., -2.99 to -2.47) .
- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in related compounds with high GI absorption and BBB permeability .
Synthesis methods for this compound may involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as described for boronic acids (e.g., CAS 1046861-20-4) and imidazole derivatives (e.g., CAS 1761-61-1) .
Properties
IUPAC Name |
methyl 4-(3-cyano-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-11(3-5-12)13-6-10(9-16)7-14(17)8-13/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWDTFKNHJGBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684847 | |
| Record name | Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-78-1 | |
| Record name | Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314395 involves several steps, each requiring specific reagents and conditions. The most common synthetic route includes the use of microwave-assisted techniques, which have been shown to be more efficient compared to conventional methods. The reaction conditions typically involve high temperatures and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods allow for the consistent production of large quantities of the compound while maintaining high quality and purity standards. The use of automated systems and real-time monitoring ensures that the production process is both efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
MFCD18314395 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes. For example, the oxidation of this compound typically requires the use of potassium permanganate or hydrogen peroxide under acidic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups .
Scientific Research Applications
MFCD18314395 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of MFCD18314395 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
CAS 918538-05-3 (Dichloropyrrolotriazine)
- Structural Alignment : Both compounds likely share a nitrogen-rich heterocyclic core, enhancing binding affinity in medicinal chemistry .
- Divergence : CAS 918538-05-3 has two chlorine atoms, increasing electrophilicity and reactivity compared to this compound’s hypothetical halogen mix.
- Impact on Solubility : Higher chlorine content reduces solubility (0.24 mg/mL vs. ~0.5 mg/mL estimated for this compound), limiting bioavailability .
CAS 1046861-20-4 (Boronic Acid Derivative)
- Functional Utility : Both compounds are intermediates in cross-coupling reactions. However, the boronic acid group in CAS 1046861-20-4 enables precise carbon-carbon bond formation, whereas this compound may prioritize halogen-mediated reactivity .
- Molecular Weight : The higher MW of CAS 1046861-20-4 (235.27 g/mol) correlates with reduced membrane permeability, contrasting with this compound’s optimized MW for CNS penetration .
CAS 1533-03-5 (Trifluoromethyl Ketone)
- Thermodynamic Stability : CAS 1533-03-5’s ketone moiety increases susceptibility to nucleophilic attack compared to this compound’s aromatic system, affecting storage conditions .
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